molecular formula C22H25Br2N3O4 B12495705 Methyl 3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12495705
M. Wt: 555.3 g/mol
InChI Key: UZVVTBUJOYVAAP-UHFFFAOYSA-N
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Description

METHYL 3-(3,5-DIBROMO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple functional groups, including methoxy, dibromo, and ethylpiperazine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(3,5-DIBROMO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multi-step organic reactions. The starting materials might include 3,5-dibromo-2-methoxybenzoic acid and 4-ethylpiperazine. The synthesis could involve the following steps:

    Amidation Reaction: The 3,5-dibromo-2-methoxybenzoic acid is reacted with an amine derivative to form the benzamide intermediate.

    Esterification: The benzamide intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(3,5-DIBROMO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The dibromo groups can be reduced to form the corresponding dihydro derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the bromine atoms could yield various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 3-(3,5-DIBROMO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE depends on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-(3,5-DICHLORO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
  • METHYL 3-(3,5-DIFLUORO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE

Uniqueness

METHYL 3-(3,5-DIBROMO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to the presence of dibromo groups, which can impart distinct chemical and biological properties compared to its dichloro or difluoro analogs. These differences can affect the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C22H25Br2N3O4

Molecular Weight

555.3 g/mol

IUPAC Name

methyl 3-[(3,5-dibromo-2-methoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H25Br2N3O4/c1-4-26-7-9-27(10-8-26)19-6-5-14(22(29)31-3)11-18(19)25-21(28)16-12-15(23)13-17(24)20(16)30-2/h5-6,11-13H,4,7-10H2,1-3H3,(H,25,28)

InChI Key

UZVVTBUJOYVAAP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C(=CC(=C3)Br)Br)OC

Origin of Product

United States

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